N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring dual heteroaromatic substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(15-5-1-2-6-15)19(11-14-8-10-21-13-14)12-16-7-3-4-9-18-16/h3-4,7-10,13,15H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTRCHBWKQRUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core substituted with pyridine and thiophene moieties. The structural formula can be represented as:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 250.33 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide exhibit potent activity against various bacterial strains, particularly Mycobacterium tuberculosis (M.tb).
Case Study: Inhibition of Mycobacterial Growth
In a study focused on the SAR of related compounds, several derivatives were synthesized and tested for their ability to inhibit M.tb growth in vitro. The most promising analogues showed Minimum Inhibitory Concentrations (MICs) ranging from 0.2 to 1.5 µg/mL, indicating strong antimicrobial properties.
Table 2: Antimycobacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) |
|---|---|
| Compound A (3,5-diphenyl derivative) | 0.5 |
| Compound B (pyridin-2-ylmethyl analogue) | 0.9 |
| N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide | TBD |
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in bacterial metabolism. For instance, it was found to inhibit ATP synthase in M.tb, which is crucial for bacterial energy production.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide and its biological activity is essential for optimizing its efficacy.
Key Findings from SAR Studies
- Substituent Influence : Variations in substituents on the pyridine and thiophene rings significantly affect biological potency.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances membrane permeability, improving antimicrobial efficacy.
- H-bond Donors/Acceptors : The ability to form hydrogen bonds with target enzymes correlates with increased inhibitory activity.
Table 3: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Alkyl groups | Increased potency |
| Halogen substitutions | Variable impact |
| Aromatic rings | Enhanced binding affinity |
Comparison with Similar Compounds
Table 1: Comparison of Cyclopentanecarboxamide Derivatives
Research Findings and Implications
- Bioactivity Predictions : Thiophene and pyridine substituents could enhance π-π stacking interactions with biological targets, though this remains untested. Cyclopentylfentanyl’s opioid activity highlights the critical role of piperidinyl and phenyl groups in receptor binding .
- Regulatory Considerations : Structural similarity to cyclopentylfentanyl may necessitate regulatory scrutiny, despite differing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
